molecular formula C7H4N4O4 B13555786 3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid

3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid

Cat. No.: B13555786
M. Wt: 208.13 g/mol
InChI Key: MLLIINKFPCAXRS-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be carried out under microwave-assisted conditions to achieve high yields and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be converted to other functional groups through reduction reactions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Ester derivatives: Formed through the esterification of the carboxylic acid group.

Scientific Research Applications

3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The nitro group can enhance vascular permeability, promote cell growth, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid stands out due to its unique combination of a nitro group and a carboxylic acid group, which provides a versatile platform for various chemical modifications and applications. Its potential in medicinal chemistry and material science further highlights its significance.

Properties

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid

InChI

InChI=1S/C7H4N4O4/c12-7(13)5-6-4(11(14)15)3-9-10(6)2-1-8-5/h1-3H,(H,12,13)

InChI Key

MLLIINKFPCAXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)C(=O)O

Origin of Product

United States

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